Undecane-1,2,11-triol
Description
Undecane-1,2,11-triol is a linear aliphatic triol with hydroxyl groups positioned at carbons 1, 2, and 11 of an 11-carbon chain.
Properties
CAS No. |
10596-06-2 |
|---|---|
Molecular Formula |
C11H24O3 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
undecane-1,2,11-triol |
InChI |
InChI=1S/C11H24O3/c12-9-7-5-3-1-2-4-6-8-11(14)10-13/h11-14H,1-10H2 |
InChI Key |
FAKLAEQNIGOLGL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(CO)O)CCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecane-1,2,11-triol can be achieved through multiple-step organic synthesis. One common method involves the hydroxylation of undecane using strong oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . The reaction typically requires a solvent like tetrahydrofuran (THF) and a co-oxidant such as N-methylmorpholine N-oxide (NMO) to facilitate the hydroxylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of undecene derivatives followed by selective oxidation. This method ensures high yield and purity of the final product. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Undecane-1,2,11-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: Formation of undecane-1,2,11-trione.
Reduction: Formation of undecane.
Substitution: Formation of undecane-1,2,11-trichloride.
Scientific Research Applications
Undecane-1,2,11-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biological systems and its interaction with enzymes and proteins.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which undecane-1,2,11-triol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can influence signaling pathways by altering the phosphorylation state of proteins and affecting gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical Properties
- Hydrophilicity : this compound’s three hydroxyl groups likely enhance water solubility compared to diols like 1,11-undecanediol or dodecane-1,12-diol.
- Stability : Aliphatic diols (e.g., dodecane-1,12-diol) are stable under recommended storage conditions but react with strong acids/alkalis . This compound may exhibit similar reactivity.
- Viscosity : Linear triols generally have higher viscosity than diols due to increased intermolecular hydrogen bonding.
Research Findings and Data Gaps
- This compound: No direct toxicity or application data were found in the provided evidence. Its properties are inferred from structural analogs.
- Steroidal Triols: Exhibit distinct biological behavior compared to aliphatic triols.
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